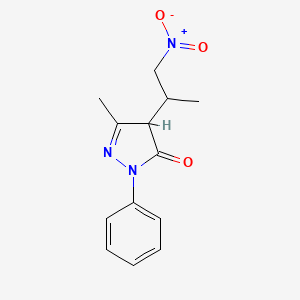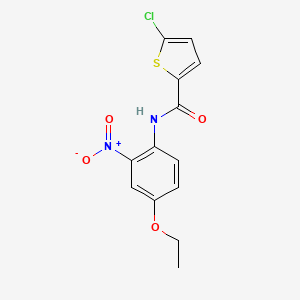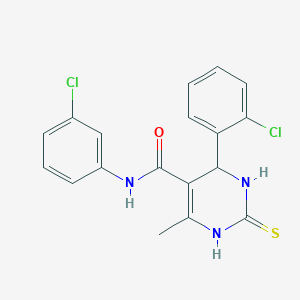
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPN is a pyrazolone derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have shown that 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of nuclear factor-kappa B (NF-κB) activation. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit several biochemical and physiological effects. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is readily synthesized through several methods, making it easily accessible for research purposes. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to exhibit potent biological activities, making it a promising candidate for drug development and as a research tool. However, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one research. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further optimized for drug development, and its potential as a fluorescent probe in biological imaging can be explored. Furthermore, the mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further elucidated, and its potential as a catalyst in organic synthesis can be studied. Overall, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has significant potential for scientific research and warrants further investigation.
Métodos De Síntesis
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been synthesized through several methods, including the reaction of 4-nitroacetophenone with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-nitroacetophenone with 2-methyl-1-nitroethene, followed by reduction and cyclization. These methods have been optimized to produce high yields of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Aplicaciones Científicas De Investigación
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for drug development. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(8-15(18)19)12-10(2)14-16(13(12)17)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDEESSCJSTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)C[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5315102 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)

![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)

![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)

![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)